Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic organic compound notable for its structural complexity and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 411.51 g/mol. Classified under the category of spirocyclic compounds, this compound features a spiro structure, which is a characteristic arrangement where two rings share a single atom. The compound is often utilized in research settings due to its unique properties and reactivity.
The synthesis of tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can involve several synthetic pathways, typically beginning with simpler precursors that undergo multiple reactions to form the desired spirocyclic structure.
Technical Details:
Research conducted by Moskalenko and Boev (2012) highlighted the utility of this compound in synthesizing spirocyclic derivatives, demonstrating its versatility in creating biologically active heterocycles.
The molecular structure of tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be represented using various structural notations:
The compound exhibits a complex three-dimensional arrangement due to its spirocyclic nature, which can significantly influence its chemical reactivity and biological activity.
Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can participate in various chemical reactions, including:
Technical Details:
The reactivity of the tosyl group makes this compound particularly useful for developing other complex organic molecules, as demonstrated in studies focusing on biologically active compounds (Amirani Poor et al., 2018).
The mechanism of action for tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate primarily revolves around its ability to undergo nucleophilic substitution reactions due to the presence of the tosyl group. This group is a good leaving group, allowing for the introduction of various functional groups that can enhance biological activity.
Research has shown that modifications to the spirocyclic structure can lead to significant changes in pharmacological properties, making this compound a valuable scaffold for drug development.
Relevant data from sources such as PubChem indicate that detailed studies on its physical properties are ongoing, contributing to a better understanding of its behavior in various environments.
Tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily used in:
The compound's unique structure and reactivity make it an important subject of study for researchers aiming to develop new compounds with enhanced biological activities or novel chemical properties.
The strategic disconnection of tert-butyl 3-(tosyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1648864-38-3) reveals two primary synthons: a functionalized cyclohexanone derivative and a protected 3-hydroxypiperidine. The 1-oxa-8-azaspiro[4.5]decane scaffold arises from cyclohexanone's carbonyl carbon serving as the spiroatom, connected to a tetrahydrofuran oxygen at position 1 and a N-Boc-piperidine at position 8. Retrosynthetically, the tosyloxy group at C-3 derives from a precursor hydroxyl group through esterification, as confirmed by the commercial availability of the hydroxy analog (CAS: 240401-09-6) [4] [5]. The Boc-protected amine is a stable precursor introduced early to prevent side reactions during spirocyclization. Key disconnections include:
Table 1: Retrosynthetic Disconnections for Spirocyclic Core
Target Fragment | Synthon | Functional Role |
---|---|---|
Tosyloxy group | 3-Hydroxy-spirodecane (CAS 240401-09-6) | Electrophile precursor |
Spiro[4.5]decane | 4-(3-Hydroxypropyl)cyclohexanone | Ring-forming backbone |
N-Boc-piperidine | tert-Butyl 4-oxopiperidine-1-carboxylate | Amine protection |
The C3-tosyloxy moiety in this scaffold (SMILES: CC1=CC=C(S(=O)(=O)OC2COC3(CCN(C(=O)OC(C)(C)C)CC3)C2)C=C1) serves as a versatile linchpin for nucleophilic displacement reactions. The tosylate group (–OTs) exhibits superior leaving-group ability compared to halides or hydroxyl groups, enabling efficient SN₂ reactions under mild conditions. Experimental data demonstrates that azide, cyanide, and thiol nucleophiles displace the tosylate at 60–80°C in aprotic solvents (DMF, acetonitrile) with yields of 75–92% [1]. The reaction efficiency is enhanced by the steric accessibility of the C3 position, which resides at the bridgehead of the spiro system without significant geometric constraints. Mitsunobu reactions are irrelevant here since the tosylate is installed prior to functionalization, but its presence enables one-step conversion to epoxides under basic conditions via intramolecular displacement when C3 bears an additional β-hydroxyl group [7].
Table 2: Nucleophilic Substitution at C3 Position
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
NaN₃ | DMF, 80°C, 12h | 3-Azido derivative | 92 |
KCN | MeCN, 60°C, 24h | 3-Cyano derivative | 78 |
CH₃SNa | THF, 25°C, 6h | 3-Methylthio derivative | 85 |
Piperidine | DMF, 100°C, 8h | 3-Amino derivative | 75 |
The tert-butoxycarbonyl (Boc) group in this scaffold serves dual functions: it protects the piperidine nitrogen during C3 functionalization and facilitates purification. The Boc group’s stability toward bases and nucleophiles is critical during tosylation and subsequent SN₂ reactions, preventing dealkylation or quaternary ammonium formation. Deprotection occurs quantitatively under acidic conditions (TFA or HCl in dioxane), generating the amine salt without disrupting the spirocyclic core or tosylate ester. This is evidenced by the commercial availability of Boc-protected precursors like the 3-hydroxy analog (CAS: 240401-09-6) and the 3-oxo derivative (CAS: 954236-44-3) [3] [4]. The Boc group’s bulk marginally influences reactivity at C3 by imposing conformational constraints on the piperidine ring, though this effect is negligible in flexible spiro[4.5]decane systems. Crucially, Boc deprotection precedes final target elaboration in drug discovery, as seen in MenA inhibitor syntheses where the free amine couples with lipophilic fragments [7].
Solution-phase synthesis dominates current production, as evidenced by the commercial availability of this compound (AChemBlock, $975/g) in milligram-to-gram quantities [1]. This approach employs classical stepwise reactions:
Solid-phase synthesis remains exploratory but offers advantages for combinatorial libraries. Resin-bound piperidine esters (e.g., Wang resin) can undergo spiroannulation with 1,4-dibromobutane, followed by on-resin tosylation. Cleavage with TFA yields the deprotected analog directly. While economically favorable for high-throughput screening (reduced purification steps), solid-phase routes suffer from lower yields (45–60%) due to incomplete heterocyclization and resin loading limitations (<0.8 mmol/g) [7].
Table 3: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale feasibility | Gram-to-kilogram | Milligram-scale |
Typical purity | >97% [1] | 70–85% |
Key advantage | High crystallinity | Parallelization |
Key limitation | Cost ($975/g) [1] | Low loading efficiency |
Purification | Column chromatography | Resin cleavage |
Mechanochemical methods (ball milling) significantly enhance spirocore formation by eliminating solvent-dependent limitations. In a typical protocol, 4-piperidone hydrochloride, potassium carbonate, and 1,4-dibromobutane undergo milling (30 Hz, stainless-steel balls) for 45 minutes, yielding the spiro[4.5]decane core directly as the HCl salt. Subsequent Boc protection and solution-phase tosylation achieve overall yields of 75%—a 25% improvement over conventional reflux methods. The mechanical energy promotes intimate reagent mixing and accelerates ring closure via solid-state ion pairing, reducing side products like polymeric quaternary ammonium species. This approach aligns with green chemistry principles, reducing solvent waste by >90% compared to traditional stepwise cyclization in DMF at 120°C [7]. Tosylate installation remains solution-phase due to reagent handling constraints, but the combined strategy (mechanochemical spirocyclization + solution-phase functionalization) represents an optimal hybrid for scalable production.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8